1-(3-Bromobenzoyl)azetidine: Structural Profiling, Synthesis, and Applications in Fragment-Based Drug Discovery
1-(3-Bromobenzoyl)azetidine: Structural Profiling, Synthesis, and Applications in Fragment-Based Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount. 1-(3-Bromobenzoyl)azetidine (also known as azetidin-1-yl(3-bromophenyl)methanone) has emerged as a highly versatile bifunctional fragment. By combining the conformational rigidity and favorable physicochemical profile of an azetidine ring with the synthetic malleability of a meta-bromoaryl handle, this compound serves as a critical intermediate in the development of novel therapeutics. This whitepaper provides an in-depth technical analysis of its structural properties, highly validated synthetic methodologies, and downstream derivatization strategies.
Physicochemical Properties & Structural Analysis
The architectural value of 1-(3-Bromobenzoyl)azetidine lies in its dual functionality. The azetidine ring—a strained, four-membered nitrogen heterocycle—imparts unique spatial constraints. Compared to larger homologues like pyrrolidine or piperidine, azetidine lowers the overall lipophilicity (clogP) and reduces the number of C-H bonds susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism. Concurrently, the bromine atom at the meta position of the benzoyl group provides an ideal vector for transition-metal-catalyzed cross-coupling reactions, allowing chemists to "grow" the fragment into adjacent biological binding pockets.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | Azetidin-1-yl(3-bromophenyl)methanone |
| CAS Registry Number | 446313-50-4[1] |
| Molecular Formula | C10H10BrNO[1] |
| Molecular Weight | 240.10 g/mol [1] |
| SMILES String | O=C(c1cccc(Br)c1)N1CCC1[1] |
| Topological Polar Surface Area (TPSA) | ~20.31 Ų (typical for tertiary amides) |
| Role in FBDD | Rule-of-Three (Ro3) compliant building block |
Chemical Synthesis & Experimental Protocols
The synthesis of 1-(3-Bromobenzoyl)azetidine relies on the robust formation of an amide bond between a 3-bromobenzoyl electrophile and an azetidine nucleophile. Below are two field-proven, self-validating protocols that emphasize the causality behind each experimental choice.
Protocol A: Synthesis via Acid Chloride Activation
This method is preferred for rapid, scalable synthesis without the need for complex coupling reagents[2].
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Electrophile Preparation: Dissolve 3-bromobenzoyl chloride (1.0 equiv, ~10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
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Causality: Anhydrous DCM is critical to prevent the premature hydrolysis of the highly electrophilic acid chloride back into 3-bromobenzoic acid.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.
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Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the nucleophilic acyl substitution, preventing the protonation and subsequent deactivation of the azetidine nucleophile[3].
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Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add azetidine (1.1 equiv) dropwise over 10 minutes.
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Causality: The reaction between an acid chloride and a secondary amine is highly exothermic. Strict temperature control at 0 °C prevents thermal degradation of the strained azetidine ring and minimizes the formation of unwanted side products[2].
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Self-Validating Workup: Allow the reaction to warm to 25 °C and stir for 2 hours. Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and 1M HCl (1x).
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Causality: The basic wash neutralizes residual acid, while the acidic wash removes any unreacted azetidine (as a water-soluble hydrochloride salt). If the organic layer is dried over Na₂SO₄ and concentrated, the resulting product typically achieves >95% purity without chromatography[2].
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Protocol B: Synthesis via Carboxylic Acid (HATU Coupling)
This method is ideal when starting from 3-bromobenzoic acid, utilizing uronium-based coupling agents for high-yielding, mild conversions[4].
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Pre-Activation: In a flame-dried flask, dissolve 3-bromobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes.
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Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. Pre-activation ensures complete conversion of the acid before the amine is introduced, preventing competitive side reactions[5].
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Coupling: Add azetidine (1.2 equiv) to the activated mixture and stir at room temperature for 2 to 4 hours.
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Causality: Azetidine is a potent nucleophile due to its secondary amine nature and reduced steric bulk. The HOAt ester reacts cleanly with azetidine, driving the reaction to completion[5].
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Purification: Dilute the mixture with ethyl acetate (EtOAc). Wash the organic layer with water (5x) and brine (1x). Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).
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Causality: DMF and the tetramethylurea byproduct generated from HATU are highly water-soluble. The rigorous 5x aqueous wash is a self-validating step to completely remove these polar impurities prior to silica gel purification[4].
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Table 2: Comparison of Amide Coupling Reagents for Azetidine Derivatization
| Reagent System | Intermediate Formed | Reaction Kinetics | Byproduct Removal Strategy |
| Acid Chloride / DIPEA | Acyl chloride | Very Fast (< 2 h) | Aqueous acid/base wash |
| HATU / DIPEA | HOAt active ester | Fast (2-4 h) | Extensive aqueous wash / Chromatography |
| EDC / HOBt | HOBt active ester | Moderate (4-12 h) | Aqueous wash (water-soluble urea byproduct) |
Downstream Derivatization Strategies
The strategic placement of the bromine atom at the meta position of the benzoyl ring transforms 1-(3-Bromobenzoyl)azetidine from a simple amide into a powerful synthetic hub. The aryl bromide undergoes facile oxidative addition with Palladium(0) catalysts, enabling a vast array of cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to build biphenyl systems.
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Buchwald-Hartwig Amination: Coupling with primary or secondary amines to generate aniline derivatives.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear spacer groups.
Workflow of 1-(3-Bromobenzoyl)azetidine synthesis and Pd-catalyzed derivatization.
Pharmacological Relevance of the Azetidine Motif
In drug development, replacing a piperidine or pyrrolidine ring with an azetidine ring is a highly effective bioisosteric strategy. The azetidine ring in 1-(3-Bromobenzoyl)azetidine offers several distinct pharmacological advantages:
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Metabolic Stability: The reduced ring size limits the number of oxidizable C-H bonds, often leading to a lower intrinsic clearance (CLint) in human liver microsomes.
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Conformational Rigidity: The strained 4-membered ring restricts the conformational flexibility of the amide bond, locking the molecule into a predictable vector that can enhance binding affinity to target proteins.
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Physicochemical Optimization: Azetidines typically exhibit lower basicity (pKa) and reduced lipophilicity compared to their 5- and 6-membered counterparts, which directly correlates to improved aqueous solubility and membrane permeability.
References
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ChemSrc. (2025). 1-(3-Bromobenzoyl)azetidine physical and chemical properties. Retrieved from[Link]
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ACS Publications. (2023). Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry. Retrieved from[Link]
- Google Patents. (2024). WO2024057021A1 - Compounds for targeted protein degradation.
- Google Patents. (2023). WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase.
Sources
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- 2. 1711-09-7 | 3-Bromobenzoylchloride | Aryls | Ambeed.com [ambeed.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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